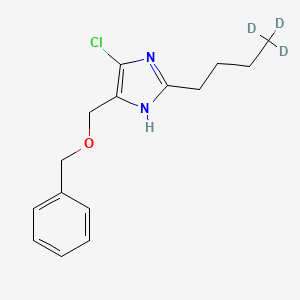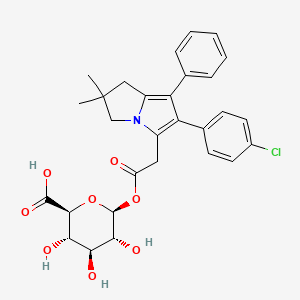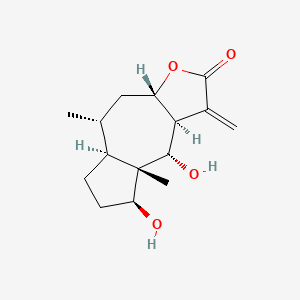
Carabrolactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carabrolactone B is a sesquiterpene lactone . It is a natural product found in the rhizomes of Carpesium abrotanoides . It has a molecular formula of C15H22O4 and a molecular weight of 266.3 g/mol .
Synthesis Analysis
Carabrolactone B has been isolated from the genus Caragana . The phytochemical study on the ethanol extract of the aerial parts of Carpesium abrotanoides led to the isolation of Carabrolactone B .Molecular Structure Analysis
The molecular structure of Carabrolactone B includes a four-membered beta-lactam ring . The IUPAC name for Carabrolactone B is (3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno [6,5-b]furan-2-one .Chemical Reactions Analysis
The specific chemical reactions involving Carabrolactone B are not well-documented in the literature .Physical And Chemical Properties Analysis
Carabrolactone B has a molecular weight of 266.33 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Carabrolactone B are 266.15180918 g/mol . It has a XLogP3-AA value of 1.7 .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Effects
Carabrolactone B has demonstrated an anti-proliferative effect on HL-60 cells, which may be attributed to its ability to inhibit protein synthesis and cell division .
Chemo-Protective Effects
It also exhibits chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Safety and Hazards
The safety data sheet for Carabrolactone B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .
Mode of Action
Based on its anti-proliferative effects, it can be inferred that carabrolactone b interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.
Biochemical Pathways
Given its anti-proliferative effects, it can be hypothesized that carabrolactone b may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .
Result of Action
Carabrolactone B has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of Carabrolactone B’s action may include the inhibition of cell growth and division. Additionally, Carabrolactone B has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Action Environment
Like all chemical compounds, the action of carabrolactone b is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXPJGDTWUKIM-FJBRTZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



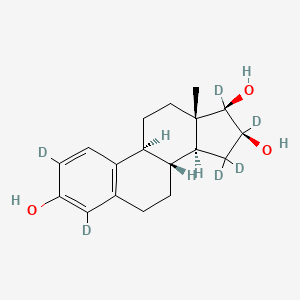
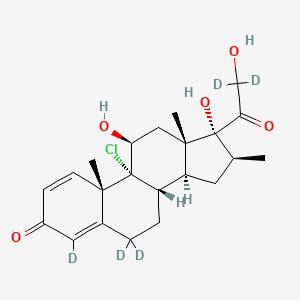
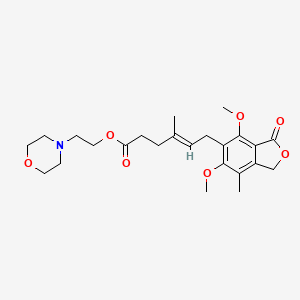

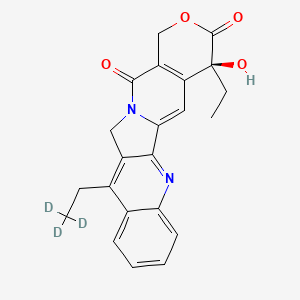
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)


